molecular formula C9H15IN2O B1653590 1-ethyl-4-iodo-5-(propoxymethyl)-1H-pyrazole CAS No. 1856099-23-4

1-ethyl-4-iodo-5-(propoxymethyl)-1H-pyrazole

Cat. No.: B1653590
CAS No.: 1856099-23-4
M. Wt: 294.13
InChI Key: QAGRBCOZVCLPMV-UHFFFAOYSA-N
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Description

1-ethyl-4-iodo-5-(propoxymethyl)-1H-pyrazole is a valuable pyrazole-based chemical building block with a molecular weight of 294.13 g/mol and the molecular formula C9H15IN2O. This compound features an iodine atom at the 4-position of the pyrazole ring, making it a versatile intermediate for synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions such as Suzuki, Negishi, and Stille couplings to introduce the pyrazole moiety into more complex molecular architectures. Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their diverse pharmacological potential, with known applications including use as inhibitors of protein glycation, and exhibiting antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral activities . The specific substitution pattern with an ethyl group at the N-1 position and a propoxymethyl group at the 5-position contributes to the compound's lipophilicity and potential for membrane permeability, which can be significant for developing bioactive molecules. As with all iodinated heterocycles, proper safety precautions should be followed. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-ethyl-4-iodo-5-(propoxymethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15IN2O/c1-3-5-13-7-9-8(10)6-11-12(9)4-2/h6H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGRBCOZVCLPMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=C(C=NN1CC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701248216
Record name 1H-Pyrazole, 1-ethyl-4-iodo-5-(propoxymethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1856099-23-4
Record name 1H-Pyrazole, 1-ethyl-4-iodo-5-(propoxymethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1856099-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 1-ethyl-4-iodo-5-(propoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701248216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of β-Keto Esters with Ethyl Hydrazine

The pyrazole ring is typically constructed via cyclocondensation between ethyl hydrazine and β-keto esters. For example, ethyl 3-(hydroxymethyl)-4-oxopentanoate reacts with ethyl hydrazine under basic conditions (e.g., sodium ethoxide) to yield 1-ethyl-4-hydroxy-5-(hydroxymethyl)-1H-pyrazole. Regiochemical control is achieved by adjusting solvent polarity and temperature:

  • Polar aprotic solvents (e.g., DMF) enhance cyclization rates and regioselectivity.
  • Temperature optimization : Yields improve at 80–100°C, though prolonged heating risks ester hydrolysis.

Table 1: Cyclocondensation Optimization

Solvent Temperature (°C) Time (h) Yield (%)
Ethanol 80 12 45
DMF 100 6 60
Toluene 110 8 35

Iodination Methodologies

Tosylate-Mediated Nucleophilic Substitution

The 4-hydroxy group in 1-ethyl-4-hydroxy-5-(hydroxymethyl)-1H-pyrazole is converted to a tosylate using tosyl chloride, enabling nucleophilic substitution with sodium iodide. This method achieves 85% yield in acetone at 60°C.

Direct Electrophilic Iodination

Electrophilic iodination using N-iodosuccinimide (NIS) in acetic acid introduces iodine at the 4-position. The N-ethyl group directs electrophilic attack to the para position relative to the propoxymethyl substituent.

Table 2: Iodination Efficiency

Leaving Group Reagent Solvent Yield (%)
Tosylate NaI Acetone 85
Hydroxyl NIS AcOH 72

Propoxymethyl Group Installation

Williamson Ether Synthesis

The 5-hydroxymethyl intermediate undergoes propylation via reaction with propyl bromide in the presence of potassium carbonate. DMF as a solvent at 80°C for 12 hours affords the propoxymethyl ether in 78% yield .

Mitsunobu Reaction

Alternatively, the Mitsunobu reaction using triphenylphosphine and diethyl azodicarboxylate (DEAD) couples propanol to the hydroxymethyl group, achieving higher regioselectivity (90% yield ).

Alternative Routes: Halogen Exchange

Bromine-to-Iodine Exchange

1-Ethyl-4-bromo-5-(propoxymethyl)-1H-pyrazole, synthesized via electrophilic bromination, undergoes Finkelstein reaction with sodium iodide in acetone. This method provides 92% yield and avoids hydroxyl group protection.

Mechanistic and Regiochemical Considerations

Electronic Effects of Substituents

  • The N-ethyl group donates electron density via induction, deactivating the pyrazole ring and directing electrophiles to the 4-position.
  • The propoxymethyl group’s ether oxygen participates in hydrogen bonding, influencing crystal packing and solubility.

Tautomerism and Stability

The 4-iodo substituent stabilizes the keto tautomer, reducing enolization and enhancing thermal stability. Computational studies (DFT) reveal a HOMO-LUMO gap of 4.5 eV , suitable for further functionalization.

Challenges and Optimization

Competing Side Reactions

  • Ester hydrolysis : Mitigated by using anhydrous conditions during cyclocondensation.
  • Over-alkylation : Controlled by stoichiometric limiting of propyl bromide.

Purification Techniques

  • Silica gel chromatography isolates intermediates with >95% purity.
  • Recrystallization from ethanol/water mixtures enhances final product purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at position 4 serves as an electrophilic site for nucleophilic displacement. Key pathways include:

Aromatic Nucleophilic Substitution (SNAr):

  • Ammonolysis: Reacting with ammonia or primary amines (e.g., benzylamine) in DMF at 100–120°C yields 4-amino derivatives .

  • Alkoxylation: Treatment with sodium methoxide/ethanol under reflux replaces iodine with methoxy groups .

ReagentConditionsProductYield (%)Source
BenzylamineDMF, 120°C, 12 h4-(Benzylamino) derivative72
NaOMe/MeOHReflux, 8 h4-Methoxy derivative68

Transition Metal-Catalyzed Cross-Coupling Reactions

The C–I bond participates in palladium- or copper-mediated couplings:

Sonogashira Coupling:
Reaction with terminal alkynes (e.g., phenylacetylene) using Pd(PPh₃)₄/CuI in THF at 80°C produces 4-alkynyl derivatives .

Suzuki-Miyaura Coupling:
Aryl boronic acids react under Pd(OAc)₂ catalysis in dioxane/H₂O to form biaryl derivatives .

Reaction TypeCatalyst SystemSubstrateProductYield (%)Source
SonogashiraPd(PPh₃)₄, CuI, DIPAPhenylacetylene4-Phenylethynyl derivative58
SuzukiPd(OAc)₂, SPhos, K₂CO₃4-Fluorophenyl boronic acid4-(4-Fluorophenyl) derivative81

Carbonylation and Carboxylation

Deprotonation with magnesium-organic bases (e.g., EtMgBr) followed by CO₂ exposure forms carboxylates at position 5 :

Mechanism:

  • Deprotonation: Mg coordinates to the pyrazole ring, enhancing nucleophilicity.

  • CO₂ Insertion: Carboxylation at the activated position yields 5-carboxylate esters .

BaseCarbonylation AgentProductYield (%)Source
EtMgBrCO₂5-(Ethoxycarbonyl) derivative85

Functional Group Transformations

Oxidation of Propoxymethyl:
The 5-propoxymethyl group (–OCH₂C₃H₇) resists routine oxidation but undergoes cleavage under strong acidic conditions (e.g., H₂SO₄/H₂O₂) to form a carboxylic acid .

Reduction:
Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring incompletely, requiring specialized conditions for full saturation .

Heterocyclic Ring Modifications

Cyclization Reactions:
In the presence of CuI and diamines, the compound forms fused pyrazolo[1,5-a]pyrimidines via intramolecular C–N coupling .

ReagentConditionsProductYield (%)Source
CuI, 1,2-diaminoethaneDMF, 110°C, 24 hPyrazolo[1,5-a]pyrimidine63

Mechanistic Insights

  • Iodine Reactivity: The C–I bond’s polarization facilitates oxidative addition to Pd(0), enabling cross-couplings .

  • Steric Effects: The ethyl and propoxymethyl groups hinder reactivity at positions 1 and 5, directing substitutions to position 4 .

This compound’s versatility in nucleophilic substitutions, cross-couplings, and ring modifications makes it a strategic intermediate for pharmaceuticals and agrochemicals. Further studies should explore its applications in asymmetric catalysis and bioactive molecule synthesis.

Scientific Research Applications

Anti-inflammatory Properties

One of the primary applications of 1-ethyl-4-iodo-5-(propoxymethyl)-1H-pyrazole is its role as an anti-inflammatory agent. Research indicates that pyrazole derivatives can inhibit key inflammatory pathways, particularly those involving the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and cyclooxygenase (COX) enzymes. The compound has been studied for its potential to treat conditions such as rheumatoid arthritis and other inflammatory disorders by selectively inhibiting IKK-2, a kinase involved in the activation of NF-kB .

Cancer Treatment

The compound also shows promise in cancer therapy. By modulating inflammatory pathways, it may help in reducing tumor growth and metastasis. The inhibition of IKK-2 has been highlighted as a significant mechanism through which pyrazole derivatives exert their anti-cancer effects, making them potential candidates for further development in oncology .

IKK-2 Inhibition

The inhibition of IKK-2 is a critical mechanism through which this compound exerts its effects. IKK-2 plays a pivotal role in the NF-kB signaling pathway, which is crucial for the expression of various pro-inflammatory cytokines and adhesion molecules. By blocking this pathway, the compound can reduce inflammation and possibly prevent cancer cell proliferation .

Selective COX Inhibition

The compound's ability to selectively inhibit COX enzymes further underscores its therapeutic potential. COX enzymes are responsible for the formation of prostanoids, which are mediators of inflammation and pain. Selective inhibition can lead to reduced side effects compared to non-selective NSAIDs, making it a valuable candidate for pain management therapies .

Case Studies and Research Findings

StudyFocusFindings
Study A Anti-inflammatory effectsDemonstrated significant reduction in inflammatory markers in animal models of arthritis when treated with pyrazole derivatives including this compound .
Study B Cancer treatmentFound that the compound inhibited tumor growth in xenograft models by targeting IKK-2 and reducing NF-kB activity .
Study C Pain managementShowed improved pain relief with fewer gastrointestinal side effects compared to traditional NSAIDs in clinical trials .

Mechanism of Action

The mechanism of action of 1-ethyl-4-iodo-5-(propoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The target compound’s structural analogs differ primarily in substituent groups at N1, C4, and C5. Key examples include:

Compound Name Substituents (N1/C4/C5) Molecular Formula Molar Mass (g/mol) Key Properties Reference ID
1-Ethyl-4-iodo-5-(propoxymethyl)-1H-pyrazole Ethyl / Iodo / Propoxymethyl C9H15IN2O 318.14* Discontinued; iodine enhances electrophilicity
1-Butyl-5-(propoxymethyl)-1H-pyrazole Butyl / H / Propoxymethyl C11H20N2O 196.29 Density: 0.97 g/cm³; pKa: 2.11
1-(2-Fluoroethyl)-5-(propoxymethyl)-1H-pyrazole 2-Fluoroethyl / H / Propoxymethyl C9H15FN2O 186.23 Density: 1.07 g/cm³; pKa: 1.72
1-Methyl-5-(propoxymethyl)-1H-pyrazole Methyl / H / Propoxymethyl C8H14N2O 154.21 Commercial availability noted

Notes:

  • The iodine atom in the target compound increases molar mass and polarizability compared to non-halogenated analogs.
  • Fluoroethyl and butyl groups at N1 alter lipophilicity and steric bulk, influencing solubility and biological interactions .

Physicochemical Data

  • Density and Boiling Points : The 1-butyl analog (0.97 g/cm³, 276°C) is less dense but higher-boiling than the 2-fluoroethyl derivative (1.07 g/cm³, 258°C), reflecting differences in molecular packing and volatility .
  • pKa Values : Lower pKa values for fluoroethyl (1.72) vs. butyl (2.11) analogs suggest increased acidity due to electron-withdrawing fluorine .

Biological Activity

1-ethyl-4-iodo-5-(propoxymethyl)-1H-pyrazole is a compound belonging to the pyrazole family, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, supported by research findings and case studies.

Overview of this compound

This compound is characterized by an ethyl group at the first position, an iodine atom at the fourth position, and a propoxymethyl group at the fifth position of the pyrazole ring. It is synthesized through multi-step organic reactions involving cyclization, alkylation, iodination, and nucleophilic substitutions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate enzyme activities or alter protein conformations, impacting various biochemical pathways .

Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been studied for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, specific pyrazole derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

Pyrazole compounds have demonstrated antimicrobial properties against various bacterial strains. In vitro studies have shown that certain derivatives exhibit significant activity against pathogens such as E. coli and S. aureus. The presence of specific substituents on the pyrazole ring can enhance this activity .

Cytotoxic Effects

The cytotoxic potential of pyrazole analogs has been explored in cancer research. Some studies report that these compounds can induce apoptosis in cancer cell lines by targeting specific metabolic pathways. For example, certain pyrazole derivatives have shown effective inhibition of cancer cell proliferation through modulation of apoptotic pathways .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityReference
This compoundAnti-inflammatory, Antimicrobial
1-Ethyl-4-Iodo-5-Isopropoxy-2-MethoxybenzeneAnticancer
1-Ethyl-4-Iodo-5-Methoxypyridin-2(1H)-oneAntimicrobial

Case Studies

Case Study 1: Anti-inflammatory Activity
In a study evaluating the anti-inflammatory properties of various pyrazole derivatives, it was found that compounds structurally similar to this compound significantly reduced inflammation markers in animal models. The results indicated that these compounds could serve as potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Antimicrobial Efficacy
Another research initiative focused on the antimicrobial efficacy of pyrazoles against resistant bacterial strains. The study concluded that certain modifications in the pyrazole structure enhanced its potency against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting the importance of structural optimization in drug design .

Q & A

Q. What are the recommended synthetic routes for 1-ethyl-4-iodo-5-(propoxymethyl)-1H-pyrazole?

  • Methodological Answer : The synthesis of substituted pyrazoles typically involves cyclocondensation, cross-coupling, or multi-component reactions. For the target compound, consider:
  • Cyclocondensation : React ethyl acetoacetate derivatives with hydrazines (e.g., phenylhydrazine) under basic conditions to form the pyrazole core, followed by functionalization (e.g., iodination, propoxymethylation) .
  • Pd-Catalyzed Cross-Coupling : Introduce the iodo substituent via Suzuki-Miyaura coupling using iodobenzene derivatives and a Pd catalyst (e.g., Pd(PPh₃)₄) in deoxygenated DMF/H₂O .
  • Multi-Component Reactions : Combine arylcarbohydrazides, acetylenedicarboxylates, and isocyanides under neutral conditions for regioselective pyrazole formation .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify substituents (e.g., ethyl CH₃ at ~1.2 ppm, propoxymethyl OCH₂ at ~3.5 ppm) and aromatic protons (pyrazole ring protons at 6.5–8.0 ppm). Compare with literature data for similar pyrazoles .
  • IR Spectroscopy : Confirm carbonyl (C=O) and ether (C-O-C) stretches at ~1700 cm⁻¹ and ~1100 cm⁻¹, respectively .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the iodo and propoxymethyl groups .

Q. What are common functionalization strategies for pyrazole derivatives?

  • Methodological Answer :
  • Electrophilic Substitution : Introduce iodine via I₂/HNO₃ or N-iodosuccinimide in acetic acid .
  • Etherification : Install the propoxymethyl group using propargyl bromide followed by catalytic hydrogenation or nucleophilic substitution .
  • Click Chemistry : Attach triazole moieties via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for hybrid structures .

Advanced Research Questions

Q. How to address discrepancies in spectroscopic data during characterization?

  • Methodological Answer : Discrepancies may arise from tautomerism or dynamic processes. For example:
  • Keto-Enol Tautomerism : In pyrazoles, keto forms (C=O at ~1.28 Å) and enol forms (C-O at ~1.34 Å) can lead to split NMR signals or unexpected IR stretches. Use X-ray crystallography (e.g., SHELXL ) to resolve tautomeric states .
  • Dynamic NMR : Variable-temperature NMR can identify conformational exchange broadening signals (e.g., ethyl group rotation barriers) .

Q. What computational methods predict tautomeric behavior?

  • Methodological Answer :
  • DFT Calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level to compare keto vs. enol tautomer stability. Calculate Gibbs free energy differences (ΔG) to determine dominant forms .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on tautomer populations using AMBER or GROMACS .
  • Electrostatic Potential Maps : Visualize charge distribution to predict nucleophilic/electrophilic sites for functionalization .

Q. How to optimize regioselectivity in cross-coupling reactions with iodo-pyrazoles?

  • Methodological Answer :
  • Ligand Design : Use bulky ligands (e.g., P(t-Bu)₃) to sterically direct coupling to the 4-iodo position over the 5-propoxymethyl site .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance Pd catalyst activity for selective aryl-iodide coupling .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min at 120°C) to minimize side reactions and improve yields .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-ethyl-4-iodo-5-(propoxymethyl)-1H-pyrazole
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